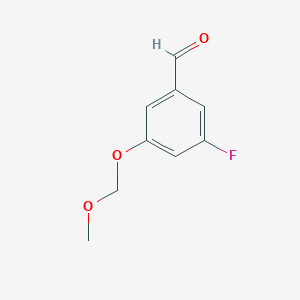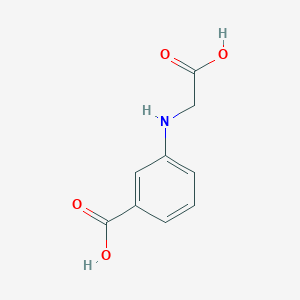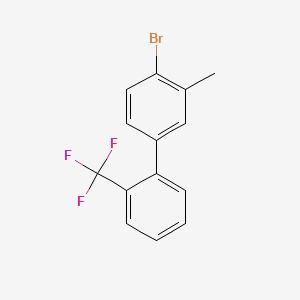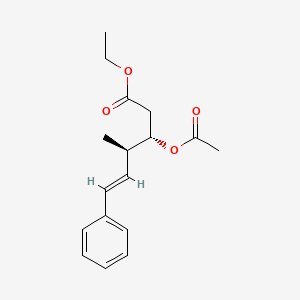
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate is an organic compound with the molecular formula C17H22O4. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid. The presence of both an acetoxy group and a phenyl group in its structure makes it a versatile compound in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate typically involves a multi-step process. One common method is the esterification reaction, where an alcohol reacts with an acid in the presence of a catalyst. The specific steps include:
Formation of the Alcohol Intermediate: The starting material, often a hex-5-enoic acid derivative, undergoes a reduction reaction to form the corresponding alcohol.
Esterification: The alcohol intermediate reacts with acetic anhydride in the presence of a base such as pyridine to form the acetoxy ester.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (3S,4R,E) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学研究应用
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of (3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological pathways. The phenyl group may also play a role in binding to receptors or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
Ethyl 3-acetoxy-4-methylhex-5-enoate: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Methyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
(3S,4R)-Ethyl 3-hydroxy-4-methyl-6-phenylhex-5-enoate: Contains a hydroxy group instead of an acetoxy group, leading to different chemical behavior.
Uniqueness
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate is unique due to its specific chiral configuration and the presence of both an acetoxy and a phenyl group
属性
分子式 |
C17H22O4 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
ethyl (E,3S,4R)-3-acetyloxy-4-methyl-6-phenylhex-5-enoate |
InChI |
InChI=1S/C17H22O4/c1-4-20-17(19)12-16(21-14(3)18)13(2)10-11-15-8-6-5-7-9-15/h5-11,13,16H,4,12H2,1-3H3/b11-10+/t13-,16+/m1/s1 |
InChI 键 |
JWTYHTMUMAEEMA-LAXYTXAUSA-N |
手性 SMILES |
CCOC(=O)C[C@@H]([C@H](C)/C=C/C1=CC=CC=C1)OC(=O)C |
规范 SMILES |
CCOC(=O)CC(C(C)C=CC1=CC=CC=C1)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





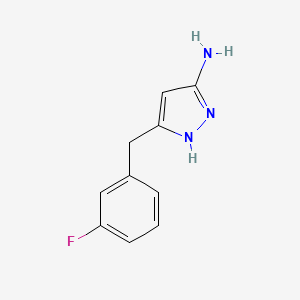
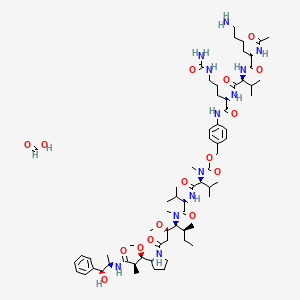
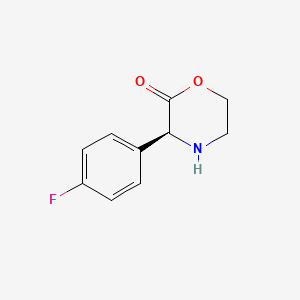
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
